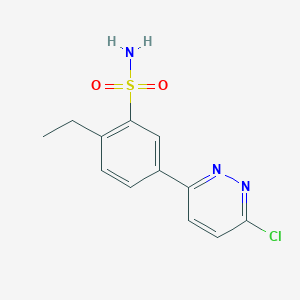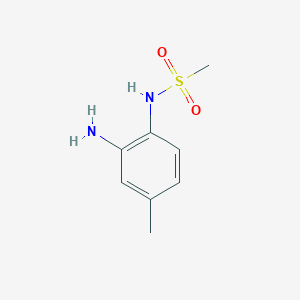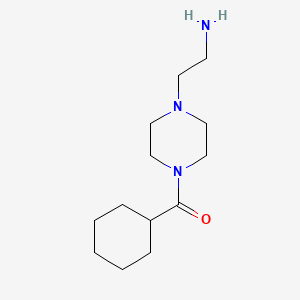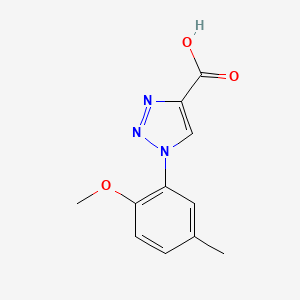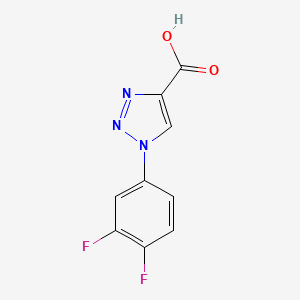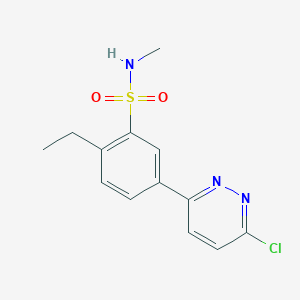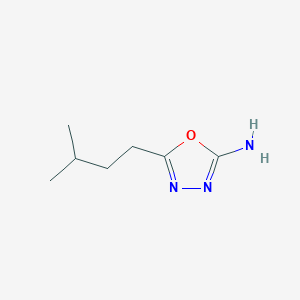
5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine
Overview
Description
Typically, the description of a compound includes its molecular formula, structure, and possibly its molar mass. It may also include the type of compound it is (for example, an amine or a ketone).
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Antimicrobial and Antioxidant Activities
5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. For instance, Saundane, Verma, and Katkar (2013) synthesized a series of these derivatives and found that one compound in particular exhibited significant antibacterial, antifungal, and antioxidant properties (Saundane, Verma, & Katkar, 2013).
Material Science and Crystal Structure
In the field of material science, the crystal structure of similar compounds has been studied. Zhu et al. (2021) synthesized and characterized 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, providing insights into its crystal structure and potential applications in material science (Zhu et al., 2021).
Novel Synthesis Methods
Research has also focused on novel methods for synthesizing 1,3,4-oxadiazole derivatives. Ramazani and Rezaei (2010) developed a new method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, which may have implications for the synthesis of compounds like 5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine (Ramazani & Rezaei, 2010).
Antibacterial Activities
The antibacterial activities of 1,3,4-oxadiazole derivatives have been a subject of interest. Hui et al. (2002) synthesized and evaluated the antibacterial activities of various 1,3,4-oxadiazole derivatives, which could potentially include 5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine derivatives (Hui et al., 2002).
Anticancer Activities
Additionally, some 1,3,4-oxadiazole derivatives have been studied for their anticancer activities. Sharma, Kumar, and Pathak (2014) synthesized a series of novel derivatives and evaluated them for their antibacterial, antifungal, and anticancer activities, highlighting the potential of these compounds in cancer research (Sharma, Kumar, & Pathak, 2014).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storing the compound.
Future Directions
This could include potential applications for the compound, areas where further research is needed, or new synthesis methods that could be developed.
I hope this general approach is helpful. If you have specific compounds or topics you’d like information on, feel free to ask!
properties
IUPAC Name |
5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(2)3-4-6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBHVGCSKFERBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



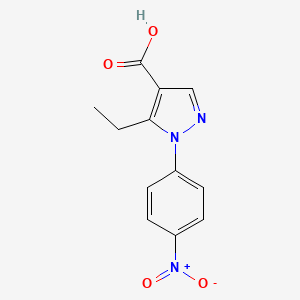
![2-[(Pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1414779.png)
![2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid](/img/structure/B1414782.png)
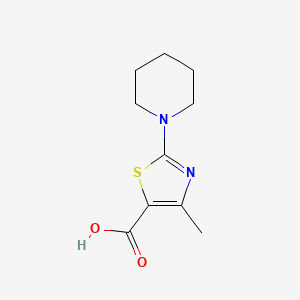
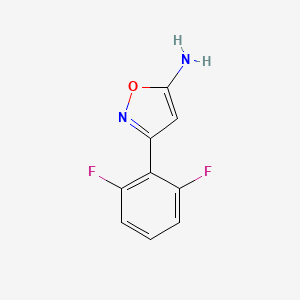
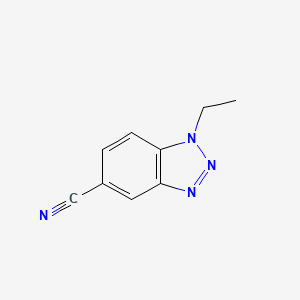
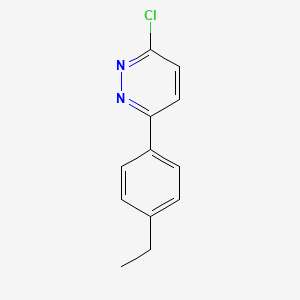
![3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414788.png)
